molecular formula C10H13NO2 B1470560 1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol CAS No. 1519313-89-3

1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol

Cat. No.: B1470560
CAS No.: 1519313-89-3
M. Wt: 179.22 g/mol
InChI Key: HPGUAPZRSGAQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a three-membered azetidine ring substituted with a hydroxyphenylmethyl group at position 1 and a hydroxyl group at position 3. The azetidine scaffold is structurally compact, offering unique conformational constraints that influence its interactions with biological targets. The 3-hydroxyphenyl substituent introduces hydrogen-bonding capabilities, which are critical for receptor binding in pharmacological contexts.

Its physicochemical properties, such as solubility and metabolic stability, are influenced by the hydroxyl groups, distinguishing it from non-polar analogs.

Properties

CAS No.

1519313-89-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-[(3-hydroxyphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H13NO2/c12-9-3-1-2-8(4-9)5-11-6-10(13)7-11/h1-4,10,12-13H,5-7H2

InChI Key

HPGUAPZRSGAQMX-UHFFFAOYSA-N

SMILES

C1C(CN1CC2=CC(=CC=C2)O)O

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)O)O

Origin of Product

United States

Comparison with Similar Compounds

Azetidin-3-ol vs. Piperidine Derivatives

  • JDTic : A piperidine-based kappa-opioid receptor (KOR) antagonist containing a 3-hydroxyphenyl group. Despite structural differences (six-membered vs. three-membered ring), both compounds share the 3-hydroxyphenyl motif, which is critical for KOR antagonism. JDTic exhibits prolonged in vivo activity (>28 days) due to functional disruption of KOR signaling via c-Jun N-terminal kinase (JNK) activation . In contrast, azetidin-3-ol derivatives with smaller rings may exhibit faster clearance but improved selectivity for peripheral targets.

Hydroxyphenyl Substitution vs. Halogenated Analogs

  • The 3-hydroxyphenyl group in the target compound facilitates hydrogen bonding with residues like Tyr56 and Asp122 in protein targets (e.g., PD-L1 inhibitors) .

Benzhydryl vs. Hydroxyphenylmethyl Substitution

  • The benzhydryl group in 1-Benzhydrylazetidin-3-ol increases lipophilicity (LogP ~2.5) compared to the target compound (LogP ~1.2), favoring CNS-targeting applications.

Table 2: Pharmacological Profiles

Compound Target/Activity Potency/IC₅₀ Mechanism Notes
1-[(3-Hydroxyphenyl)methyl]azetidin-3-ol Hypothesized: KOR, PD-L1 N/A Structural similarity to JDTic suggests KOR antagonism potential .
JDTic Kappa-opioid receptor antagonist AD₅₀ = 4.1 mg/kg (s.c.) Long-acting (>28 days) via JNK activation .
Droloxifene Estrogen receptor modulator (SERM) N/A Shares 3-hydroxyphenyl motif but targets ERα/ERβ .
1-Benzhydrylazetidin-3-ol Not reported N/A Used as a synthetic intermediate in drug discovery .

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